bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride
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Overview
Description
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridine moiety. It is often studied for its interactions with biological receptors and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . The binding of the compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies and in silico simulations have provided insights into the binding affinity and the specific interactions involved .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Shares structural similarities and targets the same receptors.
Uniqueness
What sets bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride apart is its unique combination of functional groups, which confer specific binding properties and pharmacokinetic profiles. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28ClN5O |
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Molecular Weight |
426.0 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C23H27N5O.ClH/c1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;/h2-13H,14-19H2,1H3;1H |
InChI Key |
ZTGPGIAMVLNAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
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